7-(2-chlorobenzyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-chlorobenzyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione: is a synthetic compound with a complex molecular structure It belongs to the purine family, characterized by a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 4-methylbenzenethiol.
Formation of Intermediates: The initial step involves the formation of intermediates through nucleophilic substitution reactions. For example, 2-chlorobenzyl chloride reacts with a nucleophile to form an intermediate.
Cyclization: The intermediates undergo cyclization reactions to form the purine ring system.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms and binding sites.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various applications, including polymer synthesis and surface coatings.
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylphenyl)methylthio]-5H-purin-7-ium-2,6-dione
- 7-(3-Chloro-but-2-enyl)-3-methyl-8-methylsulfanyl-3,7-dihydro-purine-2,6-dione
Uniqueness
Compared to similar compounds, 7-(2-chlorobenzyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione stands out due to its specific substitution pattern on the purine ring. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-13-7-9-14(10-8-13)12-29-21-23-18-17(19(27)24-20(28)25(18)2)26(21)11-15-5-3-4-6-16(15)22/h3-10H,11-12H2,1-2H3,(H,24,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYXLCOTQGNMGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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